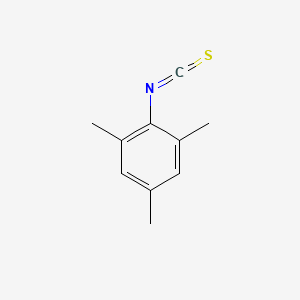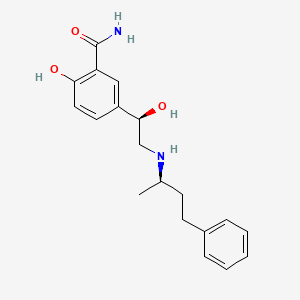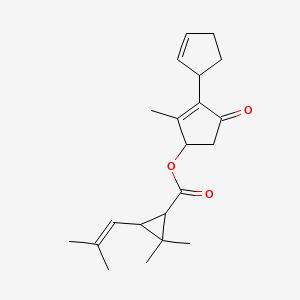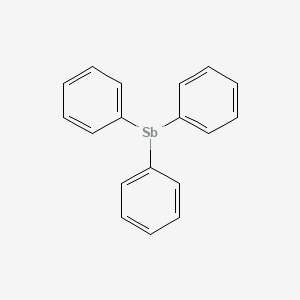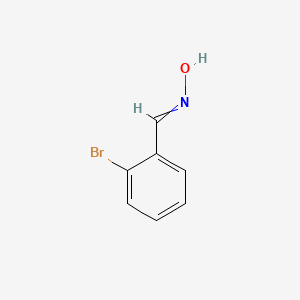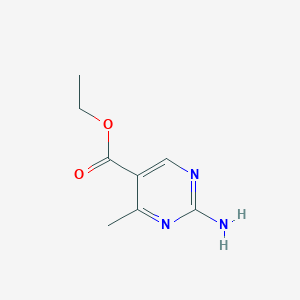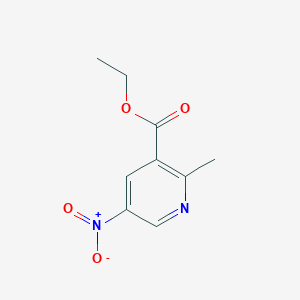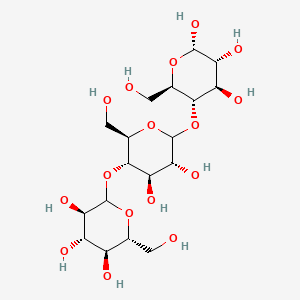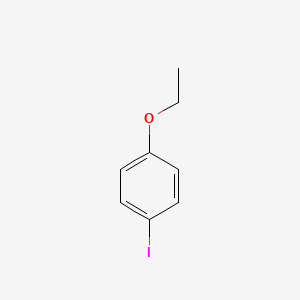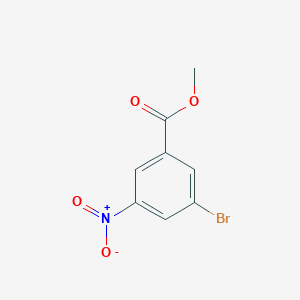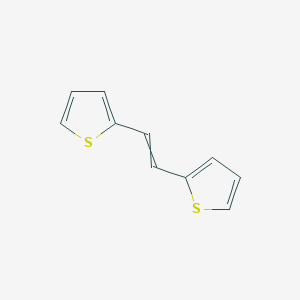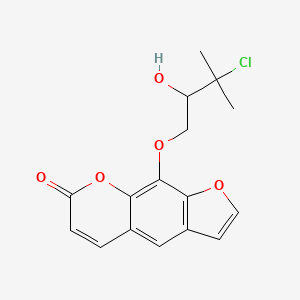![molecular formula C10H14Br2O B1630465 (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 10293-10-4](/img/structure/B1630465.png)
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one: is a brominated derivative of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two bromine atoms at the 3rd and 9th positions of the camphor skeleton. Camphor and its derivatives have been widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals, perfumery, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromo derivatives of camphorquinone.
Reduction: Reduction reactions can yield dibromo derivatives of borneol or isoborneol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Dibromo camphorquinone derivatives.
Reduction: Dibromo borneol or isoborneol derivatives.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of chiral compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its brominated structure may enhance its activity against certain pathogens.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(+)-Camphor: The parent compound without bromine atoms.
(+)-3-Bromocamphor: A monobrominated derivative with a single bromine atom at the 3rd position.
(+)-9-Bromocamphor: A monobrominated derivative with a single bromine atom at the 9th position.
Uniqueness: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to its monobrominated counterparts
Eigenschaften
CAS-Nummer |
10293-10-4 |
|---|---|
Molekularformel |
C10H14Br2O |
Molekulargewicht |
310.03 g/mol |
IUPAC-Name |
(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1 |
InChI-Schlüssel |
DCDNKSJBRIJYEC-CPTYRYLOSA-N |
SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br |
Isomerische SMILES |
C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br |
Kanonische SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


